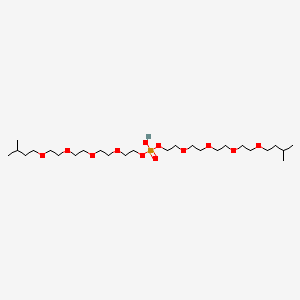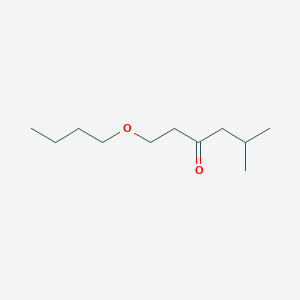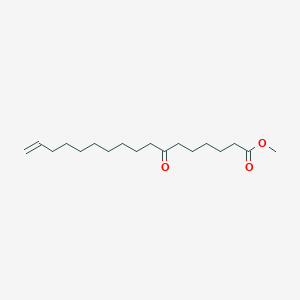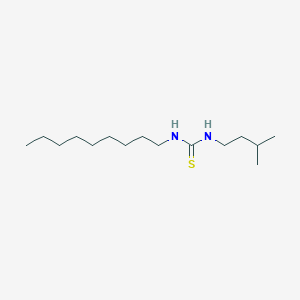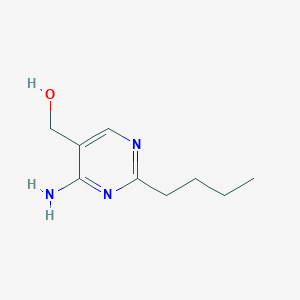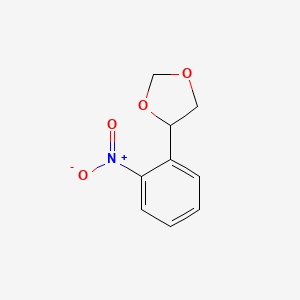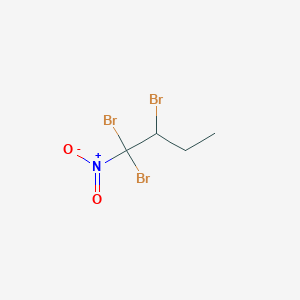
1,1,2-Tribromo-1-nitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Tribromo-1-nitrobutane is a chemical compound with the molecular formula C₄H₆Br₃NO₂ It is a halogenated nitroalkane, characterized by the presence of three bromine atoms and one nitro group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2-Tribromo-1-nitrobutane can be synthesized through the bromination of 1-nitrobutane. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2-Tribromo-1-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Substitution: Formation of hydroxylated, alkoxylated, or aminated derivatives.
Reduction: Conversion to 1,1,2-tribromo-1-aminobutane.
Oxidation: Formation of corresponding oxides or higher oxidation state compounds.
Aplicaciones Científicas De Investigación
1,1,2-Tribromo-1-nitrobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2-tribromo-1-nitrobutane involves its interaction with molecular targets through its reactive bromine and nitro groups. These functional groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, potentially affecting cellular pathways and functions.
Comparación Con Compuestos Similares
1,1,2-Tribromoethane: Similar in structure but with a shorter carbon chain.
1,1,2-Tribromo-2-phenylethane: Contains a phenyl group, leading to different chemical properties and applications.
3,3,3-Tribromo-1-nitropropene: Similar functional groups but with a different carbon backbone.
Uniqueness: 1,1,2-Tribromo-1-nitrobutane is unique due to its specific arrangement of bromine and nitro groups on a butane backbone, which imparts distinct reactivity and potential applications compared to its analogs. Its combination of halogenation and nitration makes it a versatile compound for various chemical transformations and research purposes.
Propiedades
Número CAS |
62545-18-0 |
|---|---|
Fórmula molecular |
C4H6Br3NO2 |
Peso molecular |
339.81 g/mol |
Nombre IUPAC |
1,1,2-tribromo-1-nitrobutane |
InChI |
InChI=1S/C4H6Br3NO2/c1-2-3(5)4(6,7)8(9)10/h3H,2H2,1H3 |
Clave InChI |
HXQMKOKGIJJAPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C([N+](=O)[O-])(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


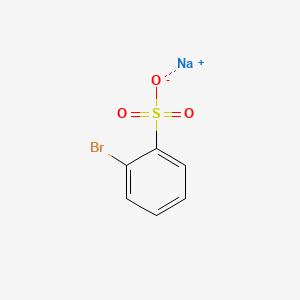
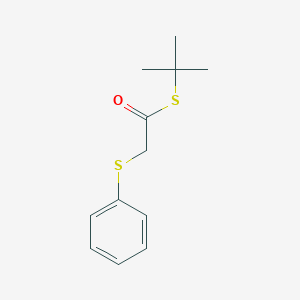
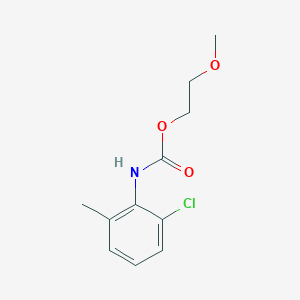
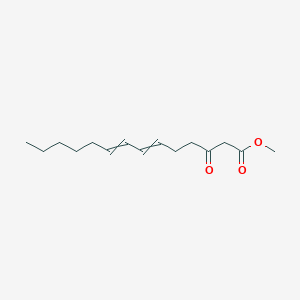
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


